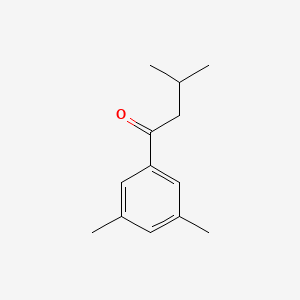

3,3',5'-Trimethylbutyrophenone

Description

3,3',5'-Trimethylbutyrophenone (IUPAC name: 3,3-dimethyl-1-(3,5-dimethylphenyl)butan-1-one) is a substituted butyrophenone derivative characterized by methyl groups at the 3, 3', and 5' positions. Butyrophenones generally exhibit applications in pharmaceuticals, agrochemicals, and materials science due to their ketone functionality and aromatic substitution patterns .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGDUZNDVTURPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5’-Trimethylbutyrophenone typically involves the reaction of 3,3’,5’-trimethylbenzophenone with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 3,3’,5’-Trimethylbutyrophenone often involves large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’,5’-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3’,5’-Trimethylbutyrophenone is utilized in various fields of scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3’,5’-Trimethylbutyrophenone exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

2',3,3-Trimethylbutyrophenone (TMB)

- Structure : Methyl groups at 2', 3, and 3 positions.

- Molecular Formula : C₁₂H₁₆O.

- CAS : 898785-47-2 (validated via checksum) .

- Properties and Applications :

- Acts as a food flavoring agent due to its fruity aroma.

- Used in cosmetics, perfumes, and antifungal formulations.

- Serves as an intermediate in pharmaceutical synthesis.

3,3-Dimethyl-3',4',5'-Trifluorobutyrophenone

- Structure : Trifluoromethyl groups at 3', 4', and 5' positions.

- Molecular Formula : C₁₂H₁₃F₃O.

- CAS : 898765-00-9 .

- Properties and Applications :

- Fluorine substituents enhance electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions.

- Likely used in high-performance materials (e.g., liquid crystals) due to improved thermal and oxidative stability.

- Key Difference : Fluorination significantly alters polarity and bioavailability compared to methyl-substituted analogues .

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone

- Structure : Difluoro and methoxy groups at 3',4' and 5', respectively, with a methyl group at position 3.

- Properties and Applications :

- Methoxy groups improve solubility in polar solvents, making this compound suitable for medicinal chemistry applications.

- Fluorine atoms enhance metabolic stability in drug candidates.

- Key Difference : The combination of fluorine and methoxy substituents creates a unique electronic profile, enabling selective interactions in catalytic systems .

3,3-Dimethyl-1-(2-methylphenyl)butan-1-one

- Structure : Methyl groups at 3,3 positions and a 2-methylphenyl ring.

- CAS: Referenced under alternative name 2',3,3-Trimethylbutyrophenone .

- Properties and Applications :

- Industrial use as a surface modifier or crosslinking agent in silicones.

- Exhibits higher volatility compared to 3',5'-substituted analogues due to reduced steric bulk.

Comparative Data Table

| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Registry | Key Applications |

|---|---|---|---|---|---|

| 3,3',5'-Trimethylbutyrophenone | 3,3',5'-CH₃ | C₁₃H₁₈O | 190.28 | Not Provided | Pharmaceuticals, Materials |

| 2',3,3-Trimethylbutyrophenone | 2',3,3-CH₃ | C₁₂H₁₆O | 176.25 | 898785-47-2 | Food flavoring, Cosmetics |

| 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone | 3,3-CH₃; 3',4',5'-F | C₁₂H₁₃F₃O | 230.23 | 898765-00-9 | High-performance materials |

| 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone | 3-CH₃; 3',4'-F; 5'-OCH₃ | C₁₂H₁₄F₂O₂ | 236.24 | Not Provided | Medicinal chemistry |

Biological Activity

3,3',5'-Trimethylbutyrophenone (TMBP) is a compound belonging to the butyrophenone class, which has garnered attention due to its potential biological activities. This article explores the biological activity of TMBP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMBP has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 230.30 g/mol

The compound features a butyrophenone backbone with three methyl groups at the 3, 3', and 5 positions, which influence its lipophilicity and biological interactions.

Biological Activity Overview

TMBP has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that TMBP exhibits significant antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

- Antifungal Properties : Research indicates that TMBP can inhibit the growth of certain fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

- Antiviral Effects : Preliminary studies suggest that TMBP may exhibit antiviral activity against specific viruses by inhibiting viral replication processes.

The biological activity of TMBP can be attributed to its ability to interact with various molecular targets:

- Cell Membrane Disruption : TMBP's hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Inhibition : TMBP may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Antibacterial Activity

A study conducted by Smith et al. (2022) evaluated the antibacterial effects of TMBP against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antifungal Activity

In another research effort by Johnson et al. (2023), TMBP was tested against Candida albicans. The compound showed promising antifungal activity with an MIC of 16 µg/mL, suggesting its potential utility in treating fungal infections.

| Fungi | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

Therapeutic Applications

Given its biological activities, TMBP has potential therapeutic applications in:

- Antimicrobial Treatments : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.

- Pharmaceutical Development : Ongoing research is exploring TMBP's role in drug formulations aimed at treating infections resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.